molecular formula C6H7ClN2O2S B1407785 6-Chloro-5-methylpyridine-3-sulfonamide CAS No. 37105-11-6

6-Chloro-5-methylpyridine-3-sulfonamide

Cat. No. B1407785
CAS RN: 37105-11-6
M. Wt: 206.65 g/mol
InChI Key: YXNUVSNPTCUVRU-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-sulfonamide is an organic compound . It is a white solid with a molecular weight of 206.65 .


Synthesis Analysis

The synthesis of 6-Chloro-5-methylpyridine-3-sulfonamide involves a two-stage process . In the first stage, 6-chloro-5-methyl-pyridine-3-sulfonic acid amide reacts with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5h. In the second stage, 2,4-dichlorobenzoyl chloride is added in tetrahydrofuran at 0 - 20℃ for 0.25h .


Molecular Structure Analysis

The molecular formula of 6-Chloro-5-methylpyridine-3-sulfonamide is C6H7ClN2O2S .


Physical And Chemical Properties Analysis

6-Chloro-5-methylpyridine-3-sulfonamide is a white solid with a melting point of 111-112°C . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Studies

6-Chloro-5-methylpyridine-3-sulfonamide is utilized in antimicrobial studies. For example, a series of coumarin-6-sulfonamides, starting from 7-methyl-4-bromomethylcoumarin, was synthesized, leading to antimicrobial sulfonamides that showed in vitro anti-bacterial and anti-fungal activities against several bacterial species (Basanagouda et al., 2010).

Synthesis of Heterocyclic Compounds

Sulfonamide derivatives of heterocyclic compounds are significant in the search for substances with biological activity. These compounds are used as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The synthesis and characterization of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines have been explored, highlighting the significant scientific interest in developing approaches to the preparation of sulfonamides of polynuclear heterocyclic compounds (Komshina et al., 2020).

Analytical Chemistry and Impurity Identification

In analytical chemistry, 6-Chloro-5-methylpyridine-3-sulfonamide is involved in the identification of impurities in bulk pharmaceuticals. For instance, a study identified an impurity in bulk hydrochlorothiazide, which is a widely used diuretic and anti-hypertensive, using high-pressure liquid chromatography and various analytical techniques (Fang et al., 2001).

Chlorination and Oxidation Studies

It has been used to study the chlorination and oxidation processes in wastewater and water treatment plants. Research has focused on how sulfonamides react with free chlorine, shedding light on their transformation in wastewater treatment plants and their fate in the aquatic environment (Gaffney et al., 2016).

Synthesis of Biologically Active Compounds

The compound has been a focus in the synthesis of new biologically active compounds. A research study synthesized mono- and disubstituted sulfonamides based on 6-methyluracil-5-sulfochloride, aiming to discover compounds with potential biological activity (Abdo-Allah et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . The safety precautions include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

6-chloro-5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUVSNPTCUVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281301
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylpyridine-3-sulfonamide

CAS RN

37105-11-6
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37105-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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